molecular formula C9H18Cl3N3 B13595064 [2-Amino-2-(pyridin-3-yl)ethyl]dimethylaminetrihydrochloride

[2-Amino-2-(pyridin-3-yl)ethyl]dimethylaminetrihydrochloride

Cat. No.: B13595064
M. Wt: 274.6 g/mol
InChI Key: KXRXJWGMIMKADT-UHFFFAOYSA-N
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Description

[2-Amino-2-(pyridin-3-yl)ethyl]dimethylaminetrihydrochloride is a chemical compound with a complex structure that includes an amino group, a pyridine ring, and a dimethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-Amino-2-(pyridin-3-yl)ethyl]dimethylaminetrihydrochloride typically involves the reaction of 3-pyridinecarboxaldehyde with dimethylamine in the presence of a reducing agent such as sodium borohydride. The reaction is carried out in an appropriate solvent like ethanol under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the final product in its trihydrochloride form.

Chemical Reactions Analysis

Types of Reactions

[2-Amino-2-(pyridin-3-yl)ethyl]dimethylaminetrihydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amino group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, [2-Amino-2-(pyridin-3-yl)ethyl]dimethylaminetrihydrochloride is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various heterocyclic compounds.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can be used in the design of ligands for receptor studies or as a probe in biochemical assays.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may act as a precursor for the synthesis of pharmaceutical agents targeting specific biological pathways.

Industry

In the industrial sector, this compound is utilized in the production of specialty chemicals and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of [2-Amino-2-(pyridin-3-yl)ethyl]dimethylaminetrihydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The pathways involved may include signal transduction mechanisms or metabolic processes, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-(furan-2-yl)propionate
  • 2-Pyrrolidin-2-ylpyridine

Comparison

Compared to similar compounds, [2-Amino-2-(pyridin-3-yl)ethyl]dimethylaminetrihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its pyridine ring and amino groups make it particularly versatile in various chemical reactions and applications.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C9H18Cl3N3

Molecular Weight

274.6 g/mol

IUPAC Name

N',N'-dimethyl-1-pyridin-3-ylethane-1,2-diamine;trihydrochloride

InChI

InChI=1S/C9H15N3.3ClH/c1-12(2)7-9(10)8-4-3-5-11-6-8;;;/h3-6,9H,7,10H2,1-2H3;3*1H

InChI Key

KXRXJWGMIMKADT-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC(C1=CN=CC=C1)N.Cl.Cl.Cl

Origin of Product

United States

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